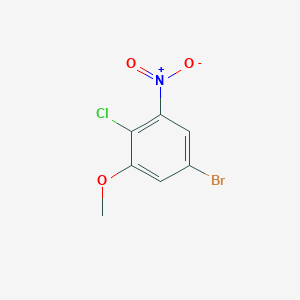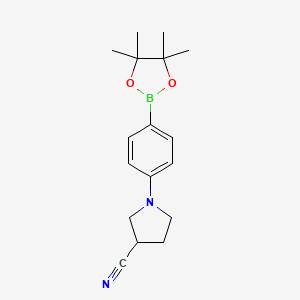
5-Bromo-2-chloro-1-methoxy-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloro-1-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO3. It is a derivative of benzene, substituted with bromine, chlorine, methoxy, and nitro groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-1-methoxy-3-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Adding a bromine atom to the benzene ring using bromine in the presence of a catalyst like iron(III) bromide.
Chlorination: Introducing a chlorine atom using chlorine gas or other chlorinating agents.
Methoxylation: Adding a methoxy group using methanol in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-chloro-1-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of electron-withdrawing groups.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine and iron(III) bromide.
Chlorination: Chlorine gas or thionyl chloride.
Methoxylation: Methanol and sodium hydroxide.
Major Products
Reduction: 5-Bromo-2-chloro-1-methoxy-3-aminobenzene.
Oxidation: 5-Bromo-2-chloro-1-carboxy-3-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-chloro-1-methoxy-3-nitrobenzene is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique structure.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-chloro-1-methoxy-3-nitrobenzene involves its interaction with various molecular targets. The nitro group is highly reactive and can participate in redox reactions, while the methoxy group can influence the compound’s solubility and reactivity. The bromine and chlorine atoms can participate in halogen bonding, affecting the compound’s binding to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-nitrobenzene: Lacks the methoxy and chlorine groups, making it less reactive in certain conditions.
2-Bromo-1-chloro-3-nitrobenzene: Similar structure but lacks the methoxy group, affecting its solubility and reactivity.
5-Bromo-1-chloro-2-methoxybenzene: Lacks the nitro group, making it less reactive in redox reactions.
Uniqueness
5-Bromo-2-chloro-1-methoxy-3-nitrobenzene is unique due to the combination of its substituents, which confer specific reactivity and properties. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups makes it a versatile compound in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
63603-16-7 |
|---|---|
Molekularformel |
C7H5BrClNO3 |
Molekulargewicht |
266.47 g/mol |
IUPAC-Name |
5-bromo-2-chloro-1-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,1H3 |
InChI-Schlüssel |
PKSPEEIKWBQOAS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1Cl)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1-hydroxy-4-[[4-(nonyloxy)phenyl]amino]-](/img/structure/B13150112.png)
![Benzo[j]phenanthridin-6(5h)-one](/img/structure/B13150113.png)

![2-Heptenedioicacid,6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,7-(1,1-dimethylethyl)1-methylester,(2E,6S)-](/img/structure/B13150135.png)
![(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13150145.png)

![7-Benzyl-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13150177.png)
![heptasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate](/img/structure/B13150179.png)
![3-bromo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13150181.png)
![(1S,5S,6S)-2-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13150186.png)


![6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid](/img/structure/B13150200.png)

